
(3,6-Dimethylpyridazin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically involve providing the IUPAC name, molecular formula, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, often using techniques such as X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, etc.科学研究应用
Methanol Reforming for Hydrogen Production
Methanol can be reformed through various processes such as decomposition, partial oxidation, steam reforming, and oxidative steam reforming to produce hydrogen, a clean energy carrier. Cu-based catalysts are commonly used in these reforming reactions due to their effective kinetic, compositional, and morphological characteristics. Understanding the surface reaction mechanisms over Cu-based catalysts can provide insights into efficient hydrogen production methods (Yong et al., 2013).
Methanol Dehydration to Dimethyl Ether
Dimethyl ether (DME), produced from methanol, is a promising clean fuel and chemical precursor. The dehydration of methanol to DME has been extensively studied, with γ-Al2O3 and various zeolites being dominant catalysts. Research into catalyst preparation and analysis for this application can offer valuable insights into the efficient conversion of methanol into valuable chemical products (Bateni & Able, 2018).
Methanol as a Chemical Marker in Power Transformers
Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. It was first detected during thermal aging tests with oil-immersed insulating papers. Understanding the kinetics of methanol generation and its correlation with cellulose degradation can enhance the monitoring of cellulosic insulation aging in transformer mineral oil (Jalbert et al., 2019).
Methanotrophs Utilizing Methane to Generate Value
Methanotrophs, bacteria that use methane as their carbon source, can produce a variety of valuable products such as single-cell protein, biopolymers, and lipids. The biotechnological applications of methanotrophs in converting methane into valuable compounds demonstrate the potential for innovative uses of methanol and related compounds in environmental and industrial processes (Strong et al., 2015).
Methanol Synthesis and Catalyst Development
The synthesis of methanol from syngas (a mixture of carbon monoxide and hydrogen) involves catalysts that can lower the energy barriers of reactions. Yttria-Stabilized Zirconia (YSZ) and its combination with other metals have been explored for catalyzing C1 chemistry reactions, which include methanol synthesis. This research area is crucial for developing more efficient methods for producing methanol and related compounds (Indarto et al., 2008).
安全和危害
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
未来方向
This involves discussing potential future research directions, such as new synthetic methods, applications, etc.
Please consult with a chemistry professional or academic for more specific and detailed information.
属性
IUPAC Name |
(3,6-dimethylpyridazin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(4-10)6(2)9-8-5/h3,10H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJDFZMZULMEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,6-Dimethylpyridazin-4-yl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514410.png)
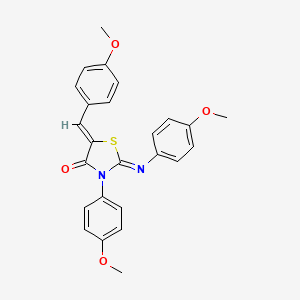
![3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2514413.png)
![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2514414.png)
![[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate](/img/structure/B2514415.png)
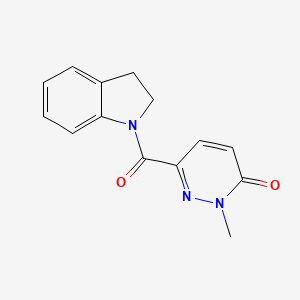
![1-(3-Ethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514422.png)
![Propyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2514423.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)
![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)
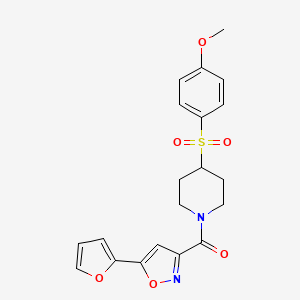
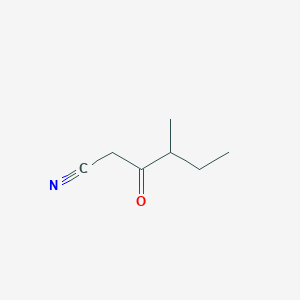
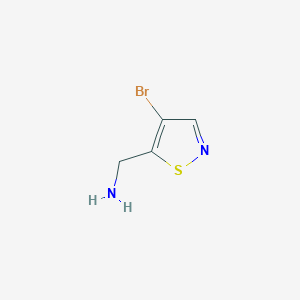
![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)